ELISA Detection Limit: FDP vs. p-Nitrophenyl Phosphate (pNPP)
In a competitive ELISA for 2,4-dinitrophenol (DNP), the fluorogenic substrate FDP demonstrated a significantly lower detection limit compared to the conventional chromogenic substrate p-nitrophenyl phosphate (pNPP) [1]. The assay using FDP could detect as little as 10 fmol of DNP, which was 50 times less than the detection limit achieved with pNPP under optimal enzymatic reaction conditions [1].
| Evidence Dimension | Detection Limit (fmol DNP) |
|---|---|
| Target Compound Data | 10 fmol |
| Comparator Or Baseline | p-Nitrophenyl phosphate (pNPP) |
| Quantified Difference | 50-fold lower detection limit |
| Conditions | Competitive ELISA for 2,4-dinitrophenol; anti-DNP-alkaline phosphatase conjugate |
Why This Matters
This 50-fold improvement in detection limit enables quantification of analytes at concentrations unattainable with pNPP, making FDP essential for assays requiring high sensitivity.
- [1] Huang, Z., et al. (1992). A sensitive competitive ELISA for 2,4-dinitrophenol using 3,6-fluorescein diphosphate as a fluorogenic substrate. Journal of Immunological Methods, 149(2), 261-266. View Source
